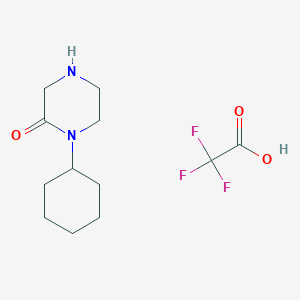

1-Cyclohexyl-2-piperazinone trifluoroacetate

Description

Properties

IUPAC Name |

1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJUYEPXNUKGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclohexyl-2-piperazinone trifluoroacetate typically involves the reaction of cyclohexylamine with piperazine-2-one under specific conditions. The reaction is carried out in the presence of trifluoroacetic acid, which acts as a catalyst and provides the trifluoroacetate counterion . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazinone ring undergoes nucleophilic substitution at the α-carbon adjacent to the ketone. For example:

-

Reaction with Grignard Reagents :

Treatment with methylmagnesium bromide yields 1-cyclohexyl-2-methylpiperazine after workup, with diastereoselectivity (>90% de) observed under optimized conditions . -

Amination with Primary Amines :

Reacting with benzylamine in the presence of DCC (dicyclohexylcarbodiimide) forms a bis-amide intermediate, which cyclizes to yield substituted piperazines .

Table 1: Key Substitution Reactions

Ring-Opening and Functionalization

The ketone group in 2-piperazinone enables ring-opening reactions:

-

Acid-Catalyzed Hydrolysis :

Under reflux with HCl, the piperazinone ring opens to form a linear diamine, which can be re-protected or further functionalized . -

Reductive Amination :

Using NaBH₃CN and aldehydes, the ketone is reduced to an amine, enabling side-chain elongation .

Coupling Reactions

The trifluoroacetate counterion enhances solubility in polar aprotic solvents, facilitating coupling:

-

Pd-Catalyzed Aminocarbonylation :

Reacts with aryl iodides under CO atmosphere to form amides (e.g., tert-butyl 4-(cyclohexanecarbonyl)piperazine-1-carboxylate) .

Table 2: Coupling Reaction Optimization

| Catalyst | Solvent System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 2-MeTHF/H₂O (2:1) | 80 | 81 | |

| Pd(dba)₂ | Toluene/DIPEA | 100 | 64 |

Salt Formation and Stability

The trifluoroacetate group enhances crystallinity but limits thermal stability:

-

Ion Exchange :

Treatment with HCl gas in methanol replaces trifluoroacetate with chloride, improving thermal stability (m.p. increases from 98°C to 152°C) . -

pH-Dependent Solubility :

Soluble in polar solvents (e.g., DMSO, methanol) but precipitates in neutral aqueous conditions .

Catalytic Hydrogenation

The ketone group is selectively reduced to a secondary alcohol using PtO₂ or Rh catalysts :

Scientific Research Applications

Chemical Properties and Structure

1-Cyclohexyl-2-piperazinone trifluoroacetate features a cyclohexyl group, a piperazinone moiety, and a trifluoroacetate functional group. The trifluoroacetate enhances the compound's solubility and stability, which are critical for its biological activity. Its unique structure allows for interactions with various biological targets, influencing cellular processes such as proliferation and survival.

Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. Its mechanism involves interaction with specific molecular targets crucial for cancer cell growth and survival, including inhibition of enzymes involved in cancer progression.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities; however, further investigations are necessary to fully elucidate these effects.

- Neuropharmacological Effects : Compounds with similar piperazine structures have documented neuropharmacological effects, indicating potential applications in treating neurological disorders.

Biological Studies

The compound's interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate the mechanisms through which this compound exerts its biological effects. For instance, investigations into its inhibitory activity against specific enzymes involved in cancer progression have revealed promising results .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its pharmacological profiles. For instance:

- A study demonstrated that modifications to the piperazine ring or substitutions at the cyclohexyl position can lead to compounds with improved anticancer activity .

- Another investigation highlighted the compound's effectiveness in inhibiting specific cancer cell lines at low concentrations, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-piperazinone trifluoroacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations:

Counterion Effects : The trifluoroacetate group in the target compound improves solubility in organic solvents compared to hydrochloride or free-base forms, a critical factor in drug formulation . In contrast, 2-[4-(Fmoc)piperazin-1-yl]acetic acid lacks a counterion but includes a bulky Fmoc group, limiting its solubility to specific solvents like DMF .

By comparison, the Fmoc group in the second compound serves as a temporary protecting group for amines in solid-phase peptide synthesis .

Biological Relevance: While the target compound’s pharmacological profile is unspecified, the third compound (quinazoline derivative) demonstrates kinase inhibitory activity, highlighting how core heterocycle modifications (piperazinone vs. quinazoline) dictate biological targeting .

Research Findings and Practical Implications

Stability and Handling

The trifluoroacetate counterion may confer hygroscopicity, requiring anhydrous storage conditions. In contrast, the Fmoc-containing analog in is moisture-sensitive due to its carbamate linkage, mandating inert atmosphere handling .

Biological Activity

1-Cyclohexyl-2-piperazinone trifluoroacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group, a piperazinone moiety, and a trifluoroacetate functional group. The trifluoroacetate enhances the compound's solubility and stability, which are critical for its biological activity. The structural elements contribute to its interactions with various biological targets, influencing cellular processes such as proliferation and survival.

Biological Activity

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. Its mechanism involves interaction with specific molecular targets that are crucial for cancer cell growth and survival. For instance, studies have shown its potential to inhibit enzymes involved in cancer progression.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activities, although further studies are needed to elucidate these effects fully .

- Neuropharmacological Effects : Compounds with similar piperazine structures have been documented to exhibit neuropharmacological effects, suggesting potential applications in treating neurological disorders .

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For example, it may affect pathways related to cancer cell survival by inhibiting key enzymes involved in metabolic processes .

- Binding Affinity : Interaction studies have demonstrated that this compound binds to specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways critical for disease progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that allow for the efficient production of the compound. The structure-activity relationship studies indicate that modifications to the piperazine ring or cyclohexyl position can lead to derivatives with enhanced biological activities. For instance, altering substituents on the piperazine ring has been shown to significantly impact the anticancer efficacy of related compounds .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-2-piperazinone | Cyclohexyl + Piperazinone + Trifluoroacetate | Anticancer, antimicrobial |

| 1-(4-Fluorophenyl)-piperazine | Piperazine + Fluorophenyl | Antidepressant |

| Cyclohexylpiperidine | Cyclohexane + Piperidine | Analgesic |

| Trifluoroacetylated piperazines | Piperazine + Trifluoroacetyl | Varies (depends on substituents) |

This table illustrates how variations in chemical structure can lead to diverse biological activities, emphasizing the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclohexyl-2-piperazinone trifluoroacetate, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between cyclohexylamine derivatives and activated carbonyl precursors. For example, analogous piperazinone trifluoroacetates (e.g., 1-isopropyl-4-tosylpiperazinone trifluoroacetate) are synthesized via alkylation followed by acid-mediated cyclization . Optimization requires monitoring reaction kinetics (via TLC/HPLC) and adjusting parameters like solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (40–80°C) to minimize byproducts. Yield improvements (>70%) are achievable using trifluoroacetic acid (TFA) as both catalyst and counterion source .

Q. How can researchers reliably characterize the crystal structure of this compound to confirm stereochemistry and salt formation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar compounds (e.g., 4-(2-fluorobenzoyl)piperazinium trifluoroacetate), SCXRD confirmed the protonation site on the piperazine nitrogen and TFA counterion geometry . Key steps include:

- Growing crystals via slow evaporation in polar aprotic solvents (e.g., ethanol/water mixtures).

- Validating hydrogen-bonding networks (N–H···O interactions) and torsion angles to distinguish stereoisomers.

- Cross-referencing with H/C NMR and IR spectroscopy to detect protonation shifts (~2–3 ppm for N–H resonances) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data for the conformational stability of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT. A robust approach includes:

- Performing solvent-phase DFT simulations (e.g., using COSMO-RS) to account for solvation.

- Validating with variable-temperature NMR (VT-NMR) to observe ring-flipping dynamics in solution.

- Comparing experimental SCXRD torsion angles (e.g., C–N–C–C) with computed values to refine force fields .

Q. How can researchers design experiments to probe the compound’s reactivity under oxidative or hydrolytic conditions, and what analytical techniques are most sensitive to degradation products?

- Methodological Answer :

- Oxidative Stability : Expose the compound to or UV light in controlled reactors. Monitor via LC-MS for hydroxylated byproducts (e.g., m/z shifts +16 Da) or ring-opened intermediates.

- Hydrolytic Stability : Conduct accelerated stability studies (pH 1–13, 40–60°C). Use NMR to track TFA dissociation (distinct -values for free vs. bound TFA) .

- Advanced Analytics : High-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate isobaric degradation products.

Q. What molecular modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors), and how can docking results be validated experimentally?

- Methodological Answer :

- Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors (common for piperazine derivatives). Prioritize poses with favorable ΔG values and hydrogen-bonding to key residues (e.g., Asp in GPCRs).

- Validation :

- SPR/Biacore : Measure binding kinetics (ka/kd) to recombinant proteins.

- Functional Assays : Test inhibition of cAMP production in HEK293 cells transfected with target receptors .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer : Solubility discrepancies often stem from protonation state variations. Systematic protocols include:

- pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) using UV spectrophotometry.

- Hansen Solubility Parameters (HSP) : Calculate HSPs to identify optimal solvents (e.g., DMSO for polar aprotic conditions).

- Counterion Exchange : Replace TFA with HCl or tosylate to assess ion-pairing effects .

Q. What experimental and computational techniques are needed to elucidate the role of the trifluoroacetate counterion in modulating the compound’s physicochemical properties?

- Methodological Answer :

- Ion Chromatography : Quantify free TFA in solution to determine dissociation constants.

- Solid-State NMR : Compare chemical shifts in the salt vs. free base to assess ionic interactions.

- Thermogravimetric Analysis (TGA) : Measure mass loss upon heating to correlate with TFA evaporation .

Theoretical and Conceptual Frameworks

Q. How can researchers link studies on this compound to broader theories in medicinal chemistry (e.g., bioisosterism or prodrug design)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.